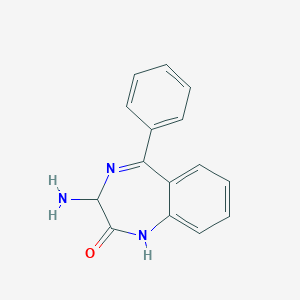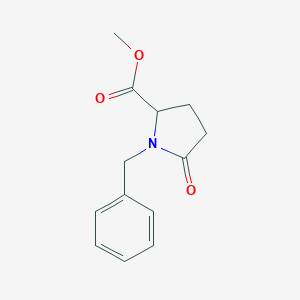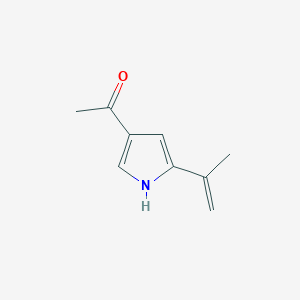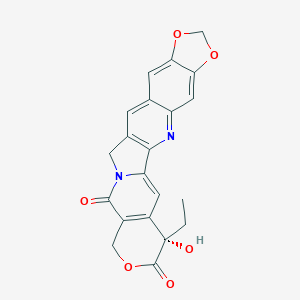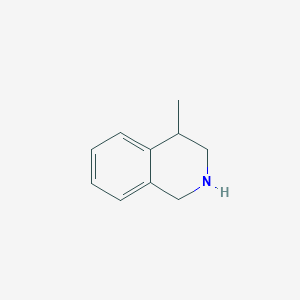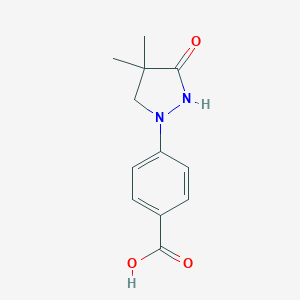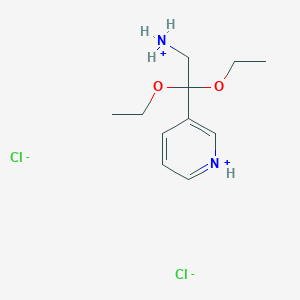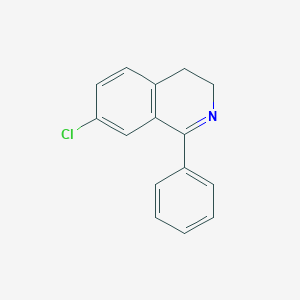
7-Chloro-1-phenyl-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-phenyl-3,4-dihydroisoquinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that belongs to the class of isoquinolines. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mechanism Of Action
The mechanism of action of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline is not fully understood. However, studies have shown that it exerts its biological activities by modulating various signaling pathways in the body. For instance, it has been found to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, leading to a reduction in inflammation and pain. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
7-Chloro-1-phenyl-3,4-dihydroisoquinoline has been found to exert various biochemical and physiological effects in the body. Studies have shown that this compound can modulate the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, leading to a reduction in inflammation and pain. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 7-Chloro-1-phenyl-3,4-dihydroisoquinoline in lab experiments is its diverse biological activities, making it a potential candidate for the treatment of various disorders. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline. One potential direction is to explore its potential use in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Additionally, research could be conducted to explore the potential use of this compound in the treatment of pain and inflammation-related disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, research could be conducted to explore the potential use of this compound as a lead compound for the development of novel drugs with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline involves the reaction between 2-phenyl-1,2,3,4-tetrahydroisoquinoline and phosphorus pentachloride in the presence of a catalyst such as aluminum chloride. This reaction results in the substitution of a chlorine atom at the 7th position of the isoquinoline ring, leading to the formation of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline.
Scientific Research Applications
7-Chloro-1-phenyl-3,4-dihydroisoquinoline has been widely used in scientific research due to its diverse biological activities. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has shown antitumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
properties
CAS RN |
104576-30-9 |
|---|---|
Product Name |
7-Chloro-1-phenyl-3,4-dihydroisoquinoline |
Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
7-chloro-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12ClN/c16-13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10H,8-9H2 |
InChI Key |
PNWVMSKFQSFCFB-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
synonyms |
7-CHLORO-1-PHENYL-3,4-DIHYDRO-ISOQUINOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



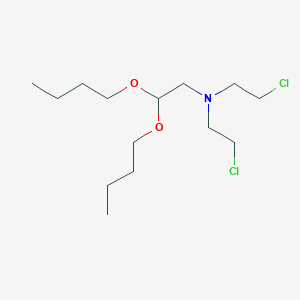
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
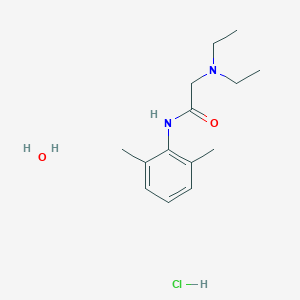
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
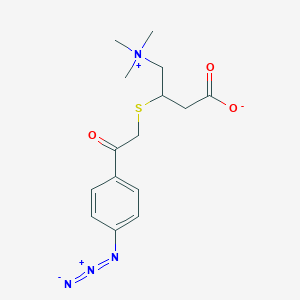
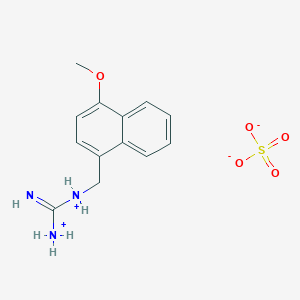
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
